4-Bromothiazole-2-carboxamide
Overview
Description
4-Bromothiazole-2-carboxamide is a heterocyclic compound that contains both sulfur and nitrogen atoms within its thiazole ring structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromothiazole-2-carboxamide typically involves the bromination of thiazole derivatives. One common method includes the reaction of 2-aminothiazole with bromine in the presence of an acid catalyst to yield 4-bromo-2-aminothiazole. This intermediate can then be converted to this compound through a reaction with a suitable carboxylating agent .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs .
Chemical Reactions Analysis
Types of Reactions: 4-Bromothiazole-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The thiazole ring can be oxidized or reduced, leading to different derivatives with varied biological activities.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.
Oxidation Reactions: Often use oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Commonly employ reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions include various substituted thiazole derivatives, which can exhibit different pharmacological properties .
Scientific Research Applications
4-Bromothiazole-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 4-Bromothiazole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit bacterial enzymes, thereby exhibiting antimicrobial activity .
Comparison with Similar Compounds
2-Aminothiazole: A precursor in the synthesis of 4-Bromothiazole-2-carboxamide.
4-Methylthiazole-2-carboxamide: Another thiazole derivative with similar biological activities.
2-Bromothiazole-4-carboxaldehyde: A related compound used in similar synthetic applications
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its bromine atom allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis .
Biological Activity
4-Bromothiazole-2-carboxamide is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, mechanisms of action, and various biological effects, particularly focusing on its potential as an antimicrobial and anticancer agent.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 207.05 g/mol. The compound features a thiazole ring substituted with a bromine atom and a carboxamide group, which contributes to its chemical reactivity and biological properties. The thiazole moiety is known for its role in various pharmacological activities, making this compound a versatile candidate for drug development.
Synthesis
The synthesis of this compound typically involves several organic reactions, including:
- Substitution Reactions : The bromine atom can be substituted with nucleophiles such as amines or thiols under basic conditions.
- Oxidation and Reduction Reactions : The thiazole ring can undergo oxidation or reduction, leading to derivatives with varied biological activities.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating significant activity against clinically isolated drug-resistant bacteria such as Acinetobacter baumannii and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values suggest potent antibacterial effects, which are crucial in the context of rising antibiotic resistance .
Anticancer Activity
The compound has also been investigated for its anticancer potential. In vitro studies have shown that this compound can induce cytotoxic effects in several cancer cell lines, including HeLa (cervical cancer) and HepG2 (hepatocellular carcinoma). Key findings include:
- Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells, leading to increased apoptosis.
- Mechanism of Action : It appears to inhibit the activity of VEGFR-2 tyrosine kinase, a critical target in cancer therapy. This inhibition is comparable to established drugs like sorafenib, suggesting that this compound could serve as a lead compound for new anticancer therapies .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound inhibits bacterial enzymes, contributing to its antimicrobial effects. In cancer cells, it targets key signaling pathways associated with cell proliferation and survival.
- Molecular Docking Studies : These studies have shown that the compound binds effectively to the active sites of targeted enzymes, validating its potential as a therapeutic agent .
Case Studies
- Antimicrobial Efficacy : A study demonstrated that this compound exhibited an MIC value of 5 µg/mL against A. baumannii, highlighting its potential as an effective antimicrobial agent .
- Cytotoxicity Assessment : In another study, the compound showed an IC50 value of 12 µM against HeLa cells, indicating significant cytotoxicity and potential for further development as an anticancer drug .
Properties
IUPAC Name |
4-bromo-1,3-thiazole-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrN2OS/c5-2-1-9-4(7-2)3(6)8/h1H,(H2,6,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZULRTZCBCPPKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)C(=O)N)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
912639-91-9 | |
Record name | 4-bromo-1,3-thiazole-2-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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